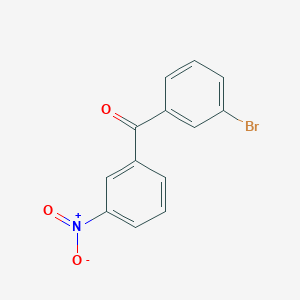

3-Bromo-3'-nitrobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

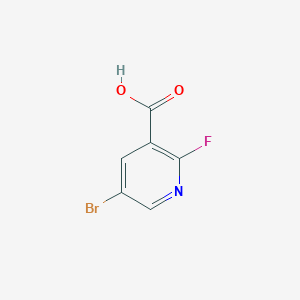

3-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine and a nitro group attached to a benzophenone structure, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related bromo-nitroarenes has been explored through chemoselective arylation of phenols with bromo-nitroarenes using KO(t)Bu at room temperature via an SNAr pathway. This method has been used to create a variety of compounds, including natural alkaloids like carbazoles, dibenzofurans, and biaryl-indoles . Additionally, the Suzuki coupling reaction has been employed to synthesize thiophene derivatives, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which could provide insights into the synthesis of similar bromo-nitro compounds .

Molecular Structure Analysis

X-ray powder diffraction has been used to characterize the molecular structure of a related compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, revealing its orthorhombic crystal structure with specific unit cell parameters . This technique provides valuable information about the arrangement of atoms within the crystal lattice, which can be crucial for understanding the material's properties.

Chemical Reactions Analysis

The reactivity of bromo-nitroarenes has been studied extensively. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with nucleophiles, leading to both expected and unexpected substitution products, depending on the reaction conditions . These findings highlight the complex nature of reactions involving bromo-nitro compounds and the potential for discovering novel reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro compounds are influenced by their molecular structure. For example, the presence of strong intramolecular hydrogen bonding can affect the reactivity and complexation behavior of these molecules, as seen in the study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes . Additionally, vibrational spectra and DFT simulations have been used to investigate the properties of a thiophene derivative, providing insights into the electronic structure and stability of the molecule .

Scientific Research Applications

Synthesis and Characterization

3-Bromo-3'-nitrobenzophenone and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, Narayanan et al. (1968) highlighted its role in the preparation of substituted benzophenones through Friedel–Crafts acylation. This process led to the discovery of optical isomerism in benzophenones due to steric interactions, demonstrating the compound's utility in stereochemical investigations (Narayanan, Selvarajan, & Swaminathan, 1968). Similarly, the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles, as investigated by Cosimelli et al. (2001), elucidates the base-catalysed mechanism with rearrangement, offering insights into the compound's behavior under different chemical conditions (Cosimelli, Lamartina, & Spinelli, 2001).

Furthermore, the work by Jin et al. (1995) on the x-ray powder diffraction analysis of 3-nitro–4-hydroxy–4′-bromobenzophenone, a nonlinear optical material, showcases the importance of such compounds in material science for characterizing and understanding the properties of new materials (Jin, Jin, & Zhou, 1995).

Biological and Pharmacological Studies

While the focus of this inquiry excludes drug use, dosage, and side effects, it's worth noting that related bromophenol derivatives have been explored for their potential biological activities. For example, Akbaba et al. (2013) synthesized novel bromophenol derivatives to evaluate their inhibitory potency against carbonic anhydrase enzymes. Such studies contribute to the broader understanding of bromophenol's role in medicinal chemistry, highlighting the compound's structural influence on biological activity (Akbaba et al., 2013).

properties

IUPAC Name |

(3-bromophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBPSMGXKOSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641510 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-nitrobenzophenone | |

CAS RN |

51339-38-9 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)